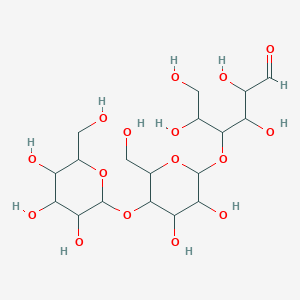
麦芽三糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
maltotriose has several applications in scientific research and industry. It is used in the food industry for its mild sweetness and moisture-regulating properties . In the pharmaceutical industry, maltotriose and its derivatives are used in nutritional products and functional foods due to their prebiotic effects . maltotriose also plays a role in fermentation processes, particularly in the production of ethanol and other fermented products .
作用机制
Target of Action
Maltotriose, a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds , primarily targets enzymes such as α-amylase and maltotriose-forming amylase (EC 3.2.1.133) . These enzymes play a crucial role in carbohydrate metabolism, particularly in the hydrolysis of starch .
Mode of Action
Maltotriose interacts with its target enzymes through a process known as enzymatic hydrolysis . In this process, the enzymes break down the α-1,4 glycosidic bonds in maltotriose, converting it into glucose units . This enzymatic action is facilitated by the active sites on the enzymes, which bind to the maltotriose molecule and catalyze the hydrolysis reaction .
Biochemical Pathways
The primary biochemical pathway affected by maltotriose is the starch metabolism pathway . In this pathway, maltotriose is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . The resulting glucose units can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .
Pharmacokinetics
It is known that maltotriose is most commonly produced by the digestive enzyme alpha-amylase on amylose in starch , suggesting that it is likely absorbed in the digestive tract and metabolized into glucose units .
Result of Action
The enzymatic hydrolysis of maltotriose results in the production of glucose units . These glucose units can be used by cells for energy production through the process of glycolysis . In certain strains of yeast, such as Saccharomyces cerevisiae, the fermentation of maltotriose can also lead to the production of ethanol .
Action Environment
The action of maltotriose is influenced by various environmental factors. For instance, the activity of the enzymes that hydrolyze maltotriose can be affected by factors such as temperature and pH . Additionally, the presence of other sugars, such as sucrose, can influence the metabolism of maltotriose in yeast cells .
生化分析
Biochemical Properties
Maltotriose interacts with several enzymes and proteins within cells. In the yeast Saccharomyces cerevisiae, maltotriose is actively transported into the cell by the AGT1 permease, a transporter required for maltotriose utilization . Once inside the cell, maltotriose is hydrolyzed by intracellular α-glucosidases .
Cellular Effects
Maltotriose influences various cellular processes. In yeast cells, maltotriose is metabolized through a process that involves its active transport into the cell and subsequent hydrolysis . This process impacts cellular metabolism, contributing to the energy production within the cell .
Molecular Mechanism
Maltotriose exerts its effects at the molecular level through its interactions with specific biomolecules. It is transported into the cell by the AGT1 permease and is then hydrolyzed by intracellular α-glucosidases . This process allows maltotriose to be broken down into simpler sugars that can be used in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of maltotriose can change over time. For instance, in yeast fermentation processes, the efficiency of maltotriose fermentation can be influenced by the expression levels of the AGT1 permease and intracellular α-glucosidases .
Metabolic Pathways
Maltotriose is involved in several metabolic pathways. In yeast cells, maltotriose is metabolized through a pathway that involves its active transport into the cell by the AGT1 permease and subsequent hydrolysis by intracellular α-glucosidases .
Transport and Distribution
Maltotriose is transported into yeast cells by the AGT1 permease . Once inside the cell, it is distributed and metabolized, contributing to various cellular processes .
Subcellular Localization
Within yeast cells, maltotriose is localized in the cytoplasm following its transport into the cell by the AGT1 permease . It is then hydrolyzed by intracellular α-glucosidases, allowing it to contribute to cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: maltotriose can be synthesized by hydrolyzing pullulan with pullulanase. The optimal conditions for this reaction are a pH of 5.0, a temperature of 45°C, and a reaction time of 6 hours . The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain maltotriose .
Industrial Production Methods: Industrial production of maltotriose often involves the use of maltotriose-producing amylases derived from microorganisms such as Streptomyces, Bacillus, and Microbacterium . These amylases hydrolyze starch to produce maltotriose as the primary product .
化学反应分析
Types of Reactions: maltotriose primarily undergoes hydrolysis reactions. It can be hydrolyzed by alpha-amylase to produce glucose and maltose .
Common Reagents and Conditions: The hydrolysis of maltotriose typically requires enzymes such as alpha-amylase and specific conditions like a pH range of 6.0 to 6.5 and a temperature range of 44.95°C to 50°C .
Major Products Formed: The major products formed from the hydrolysis of maltotriose are glucose and maltose .
相似化合物的比较
maltotriose is similar to other glucose-based oligosaccharides such as maltose and maltotetraose . it is unique in its structure, consisting of three glucose molecules linked by α-1,4 glycosidic bonds . This structure gives maltotriose distinct properties, such as its mild sweetness and ability to regulate moisture . Other similar compounds include acarbose, a pseudo-saccharide that also elicits a sweet taste .
属性
IUPAC Name |
4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVWSYJTUUKTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1109-28-0 |
Source


|
| Record name | maltotriose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
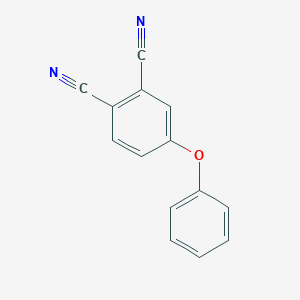
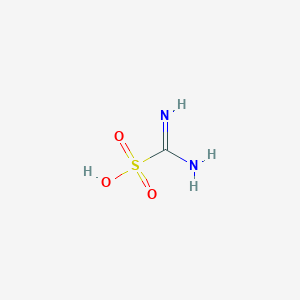




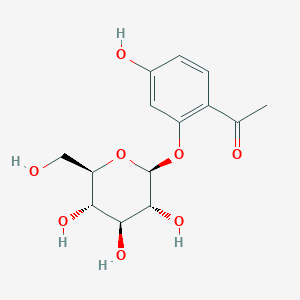
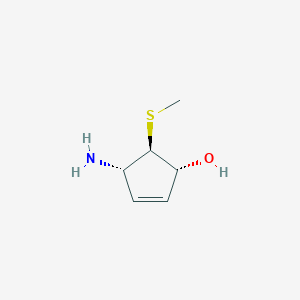


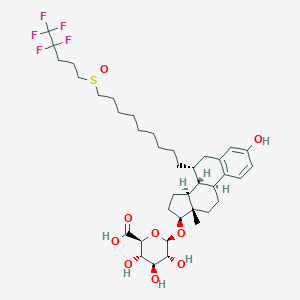

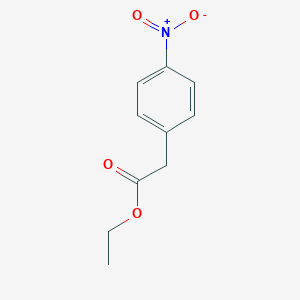
![Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B133361.png)
